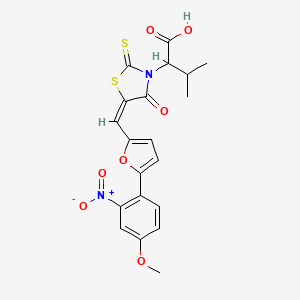

![molecular formula C16H13F5O B2953016 1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene CAS No. 257287-69-7](/img/structure/B2953016.png)

1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as BTFE and belongs to the class of organic compounds called benzyl ethers.

Scientific Research Applications

Benzylation Applications

Benzylation of alcohols using bench-stable pyridinium salts has been demonstrated as an efficient method for converting alcohols into benzyl ethers. This process achieves good to excellent yields across a wide range of alcohols, showcasing the utility of similar compounds in facilitating benzylation reactions under mild conditions (Poon & Dudley, 2006).

Fluorination Techniques

Photocatalyzed benzylic fluorination has emerged as a synthetically efficient route to access electron-deficient, less substituted, and otherwise inaccessible benzylic fluorides. This approach is metal-free, mild, and utilizes inexpensive reagents, with the formation of intermediate radical cations indicating a mechanism involving electron transfer rather than concerted hydrogen atom transfer (Bloom, McCann, & Lectka, 2014).

Organometallic Chemistry

Partially fluorinated benzenes, including those related to "1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene," have found use as versatile solvents in organometallic chemistry and transition-metal-based catalysis. These compounds, due to their weak π-electron donating ability, serve as essentially non-coordinating solvents or easily displaced ligands in complex formations. Their application spans from acting as solvents to participating in C-H and C-F bond activation reactions with transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Material Science and Electropolymerization

In material science, electropolymerization of specific monomers in room temperature ionic liquids has been explored, leading to polymers with promising electrochromic properties and potential applications in ion-sieving films, ion-selective membranes, and as matrices for catalyst particles. This area of research demonstrates the broader applicability of fluoroaromatic compounds in developing advanced materials with tailored properties (Dong et al., 2007).

properties

IUPAC Name |

2,4-difluoro-1-[(1,1,1-trifluoro-3-phenylpropan-2-yl)oxymethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F5O/c17-13-7-6-12(14(18)9-13)10-22-15(16(19,20)21)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULMQQKVVFUMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)OCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)

![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)

![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)

![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)

![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)

![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)